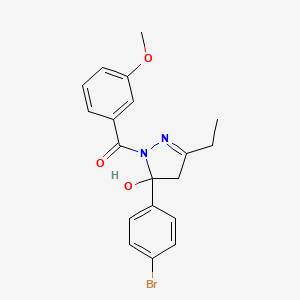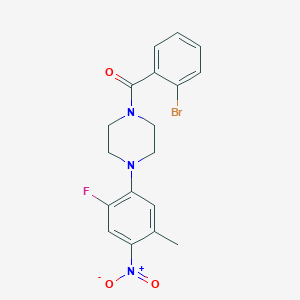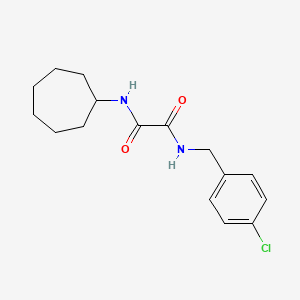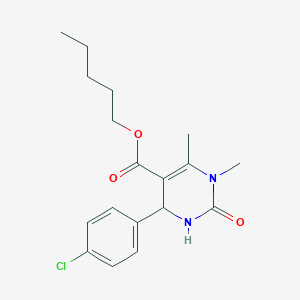
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained interest among researchers due to its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized using different methods.
Mécanisme D'action
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 and 5-lipoxygenase. 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to disrupt the cell membrane of microbial pathogens, leading to their death.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have low toxicity in animal models. However, 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability in vivo. In addition, 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has not been extensively studied in human clinical trials, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent in human clinical trials. In addition, further research is needed to optimize the synthesis method of 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol and improve its bioavailability in vivo.
Conclusion:
In conclusion, 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazole derivative that has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and disruption of the cell membrane of microbial pathogens. 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, but also has some limitations. Further research is needed to optimize its synthesis method, improve its bioavailability in vivo, and investigate its potential clinical applications.
Méthodes De Synthèse
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using different methods, including the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of hydrazine hydrate and sodium acetate. Another method involves the reaction of 3-methoxybenzoylhydrazine with ethyl acetoacetate and 4-bromobenzaldehyde in the presence of acetic acid. These methods have been optimized to yield high purity 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Propriétés
IUPAC Name |
[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-3-16-12-19(24,14-7-9-15(20)10-8-14)22(21-16)18(23)13-5-4-6-17(11-13)25-2/h4-11,24H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTBOGJBCQYRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![4-{3-methyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-yl}morpholine](/img/structure/B5059243.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059256.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)
![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5059295.png)


![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)